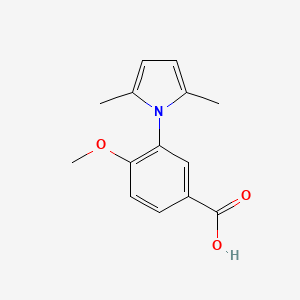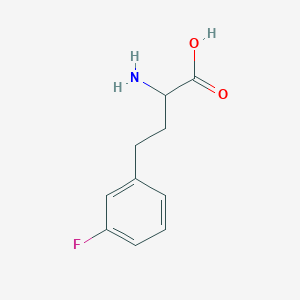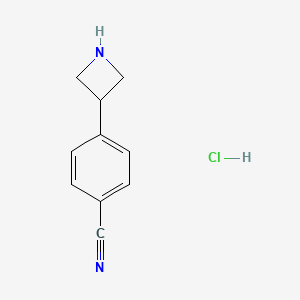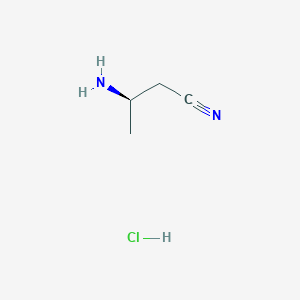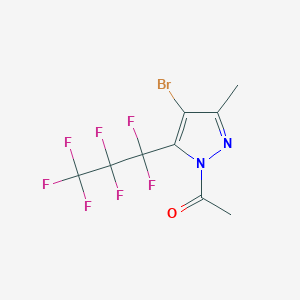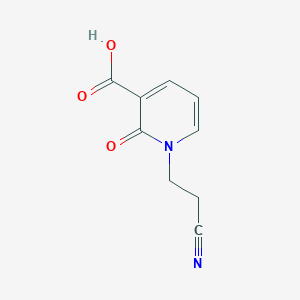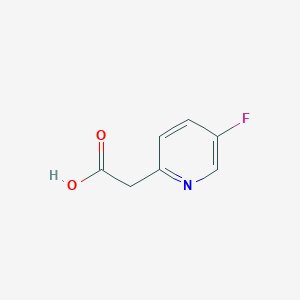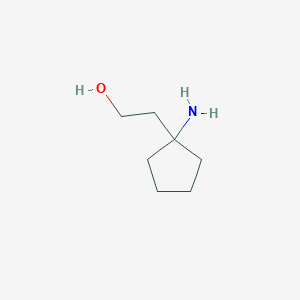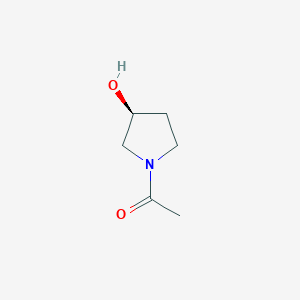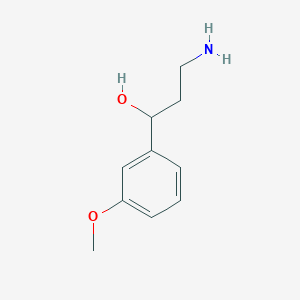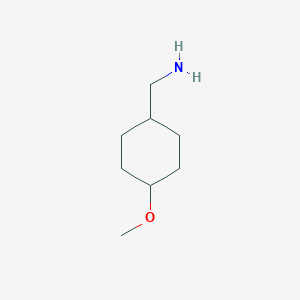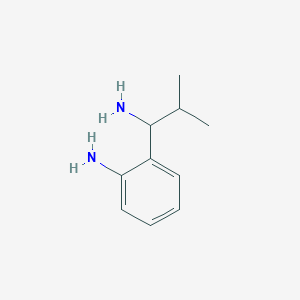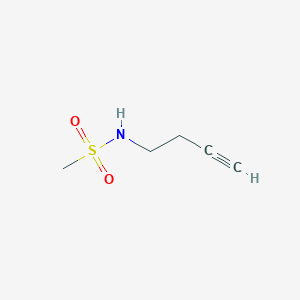
N-(but-3-yn-1-yl)methanesulfonamide
Descripción general
Descripción
“N-(but-3-yn-1-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1207840-15-0 . It has a molecular weight of 147.2 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
The synthesis of “N-(but-3-yn-1-yl)methanesulfonamide” involves two stages . In the first stage, tert-butyl (methylsulfonyl)carbamate and 3-Butyn-1-ol are reacted with triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at 20 degrees Celsius for 8 hours . In the second stage, the product is treated with trifluoroacetic acid in dichloromethane at a temperature between 0 and 20 degrees Celsius .Molecular Structure Analysis
The IUPAC name for “N-(but-3-yn-1-yl)methanesulfonamide” is N-(3-butynyl)methanesulfonamide . The InChI code for this compound is 1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 .Physical And Chemical Properties Analysis
“N-(but-3-yn-1-yl)methanesulfonamide” is a powder . It has a molecular weight of 147.2 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Methane Sensing Enhancement A study by Yu et al. (2008) explores a polyaniline (PAn) and ionic liquid butylmethylimidazolium camphorsulfonate (BMICS) composite as a material for methane sensing. This composite significantly increased the sensitivity for methane detection using quartz crystal microbalance (QCM) transducers. Spectroscopic results showed that the anion of BMICS could form hydrogen bonds with nitrogen sites of protic acid doped PAn, enhancing the composite's sensitivity to methane by facilitating methane absorption in a relatively ordered manner within the PAn/BMICS composite (Lei Yu, Xiaoxia Jin, Xiangqun Zeng, 2008).
Chemoselective N-Acylation Reagents Research by Kondo et al. (2000) developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These compounds were found to serve as N-acylation reagents exhibiting sufficiently good chemoselectivity. This work contributes to the field of synthetic chemistry by providing chemoselective agents for N-acylation, a fundamental reaction in organic synthesis (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).
Superacidic Systems Investigations Leitz et al. (2017) investigated the preparation of protonated methanesulfonamide using superacidic systems. Through vibrational spectroscopic characterization and quantum chemical calculations, they observed a notable long nitrogen-sulfur bond length, contributing to the understanding of methanesulfonamide's behavior in superacidic environments. This research adds to the knowledge of how methanesulfonamides interact under extreme conditions (Dominik Leitz, Mathias Hopfinger, Karin Stierstorfer, Y. Morgenstern, J. Axhausen, Andreas J. Kornath, 2017).
Safety And Hazards
The safety information for “N-(but-3-yn-1-yl)methanesulfonamide” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-but-3-ynylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRTUFCLGMVMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)methanesulfonamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

